2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c31-21(15-30-16-26-18-5-1-2-6-19(18)30)27-17-13-24-22(25-14-17)29-11-9-28(10-12-29)20-7-3-4-8-23-20/h1-8,13-14,16H,9-12,15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBOXJXLXSQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzodiazole and pyrimidine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of benzodiazole and pyrimidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Properties
Research indicates that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide exhibit promising anticancer activities. These compounds have been tested against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to their ability to induce apoptosis or inhibit cell proliferation .
Antitubercular Activity
Some studies have explored the efficacy of related acetamides against Mycobacterium tuberculosis. These compounds were evaluated for their ability to inhibit vital enzymes in the mycobacterial metabolic pathways, showing potential as therapeutic agents for tuberculosis treatment .
Case Study 1: Antimicrobial Evaluation
A study conducted by Prabhakar et al. synthesized a series of pyridine derivatives and assessed their antimicrobial activities using disc diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In a separate investigation, researchers synthesized a range of benzodiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The results demonstrated that these compounds could significantly inhibit tumor growth in vitro, suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Differences :
- The target compound’s pyrimidine-piperazine-pyridine unit offers greater conformational rigidity compared to the pyrazole or triazole substituents in analogs.
- Melting points for compounds 28–32 range from 210–265°C, suggesting that the target compound’s pyridine-substituted piperazine may lower its melting point due to increased flexibility .
Piperazine-Containing Heterocycles
Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound 54 () contains a pyrazolo[1,5-a]pyrimidine core with a difluoromethyl-benzimidazole group and morpholine-substituted piperazine. Synthesized using HATU/TEA in DCM, this compound demonstrates the impact of fluorinated groups on lipophilicity and metabolic stability .
Comparison :
Pyrido[1,2-a]Pyrimidin-4-One Derivatives
describes compounds with a pyrido[1,2-a]pyrimidin-4-one core and piperazine substituted with methyl or dimethyl groups. For example:
Key Differences :
- The target compound’s pyrimidine ring is simpler than the fused pyrido-pyrimidinone system, likely reducing synthetic complexity.
- Methyl groups on piperazine () enhance steric bulk, which may hinder target engagement compared to the pyridine’s planar structure in the query compound .
Acetamide-Linked Quinoline and Pyrimidine Derivatives
includes N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which features a quinoline core and tetrahydrofuran-oxy substituent. The piperidin-4-ylidene group introduces sp² hybridization, altering electronic properties compared to the target’s fully saturated piperazine .
Comparison :
- The cyano and tetrahydrofuran-oxy groups in improve membrane permeability but may introduce metabolic liabilities (e.g., oxidation of tetrahydrofuran).
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which features a benzodiazole moiety linked to a pyrimidine and piperazine scaffold. The molecular formula is with a molecular weight of approximately 333.4 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico docking studies have shown promising binding affinities to CDK7, indicating its potential as an anticancer agent .
- Phospholipase Inhibition : The compound has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), a target for various cationic amphiphilic drugs. This inhibition could lead to phospholipidosis, a condition associated with drug-induced toxicity .
- Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer therapeutic .
Biological Activity Data
A summary of the biological activities and findings related to this compound is presented in the table below:
Case Studies
Several case studies have explored the biological effects of compounds structurally similar to This compound :
- Anticancer Studies : A study reported that derivatives of benzodiazole exhibited significant anticancer properties by inducing apoptosis in cancer cells. The mechanism was linked to their ability to inhibit specific kinases involved in cell proliferation .
- Toxicological Assessments : Investigations into the toxicological profiles of similar compounds have highlighted the importance of PLA2G15 inhibition as a predictive marker for drug-induced phospholipidosis, emphasizing the need for careful evaluation during drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
